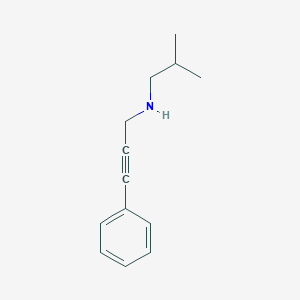
N-Isobutyl-3-phenyl-2-propyn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Isobutyl-3-phenyl-2-propyn-1-amine is an organic compound that belongs to the class of amines It features a phenyl group attached to a prop-2-yn-1-amine backbone, with a 2-methylpropyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isobutyl-3-phenyl-2-propyn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-phenylprop-2-yn-1-ol and 2-methylpropylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any side reactions with water. A common method involves the use of a dehydrating agent such as thionyl chloride (SOCl2) to convert the alcohol group to a chloride, followed by nucleophilic substitution with 2-methylpropylamine.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-Isobutyl-3-phenyl-2-propyn-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the alkyne group to an alkane.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Various nucleophiles such as halides, alcohols, and amines
Major Products Formed
Oxidation: Corresponding oxidized products such as carboxylic acids or ketones
Reduction: Saturated hydrocarbons (alkanes)
Substitution: Substituted amine derivatives
Scientific Research Applications
N-Isobutyl-3-phenyl-2-propyn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Isobutyl-3-phenyl-2-propyn-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific biochemical pathways, depending on its structure and functional groups. The exact molecular targets and pathways involved are subject to ongoing research and may vary based on the specific application.
Comparison with Similar Compounds
Similar Compounds
N-Isobutyl-3-phenyl-2-propyn-1-amine: shares structural similarities with other amines and alkynes, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its utility in diverse research fields make it a valuable compound for scientific exploration.
Properties
IUPAC Name |
2-methyl-N-(3-phenylprop-2-ynyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N/c1-12(2)11-14-10-6-9-13-7-4-3-5-8-13/h3-5,7-8,12,14H,10-11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFKLXBUVKKPCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC#CC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90405909 |
Source


|
| Record name | AN-465/42518729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
347406-04-6 |
Source


|
| Record name | AN-465/42518729 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90405909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Amino-2-(4-chlorophenyl)-5,7,8,10,12-pentazapentacyclo[11.8.0.03,11.05,9.014,19]henicosa-1,3(11),6,9,12,14,16,18-octaen-4-one](/img/structure/B494625.png)
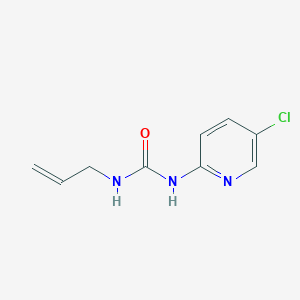
![2-benzyl-2H-naphtho[1,8-cd]isothiazole 1,1-dioxide](/img/structure/B494628.png)
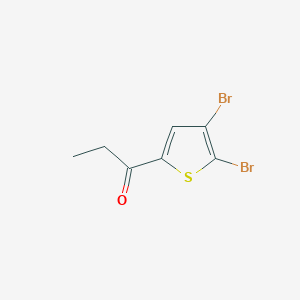
![N,N-diethyl-N-(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)amine](/img/structure/B494630.png)
![1-(3-chloro-4-methylphenyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B494631.png)
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-phenylmethanone](/img/structure/B494632.png)
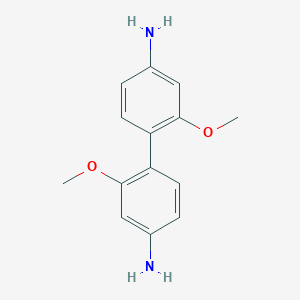
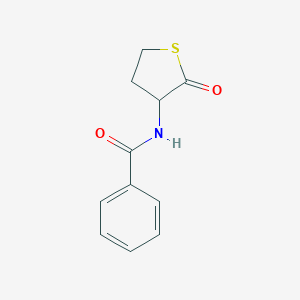
![Methyl 3-[(2-ethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B494639.png)
![3-Methylsulfanyl-6-pyridin-3-yl-6,7-dihydro-[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B494640.png)
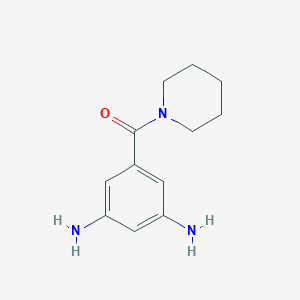
![4-Ethyl-5-methyl-2-[(trifluoroacetyl)amino]-3-thiophenecarboxamide](/img/structure/B494643.png)
![10-(4-methylphenyl)-7,8,10,10a-tetrahydro-6H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B494644.png)
